Product packaging for Quinoline-5-carbohydrazide(Cat. No.:CAS No. 96541-83-2)

Quinoline-5-carbohydrazide

Cat. No.: B1386184
CAS No.: 96541-83-2
M. Wt: 187.2 g/mol
InChI Key: WRSYLKYGVWUPQP-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) and Carbohydrazide (B1668358) Chemistry

The scientific intrigue surrounding Quinoline-5-carbohydrazide is best understood by first appreciating the individual contributions of its constituent chemical groups.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. acs.orgrsc.org This structural motif is present in a multitude of natural products, particularly alkaloids, and is the foundational core of numerous synthetic drugs with a broad spectrum of pharmacological activities. acs.orgslideshare.net Its derivatives have been successfully developed as antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and anti-HIV agents. rsc.orgtandfonline.com The ability of the quinoline ring system to intercalate with DNA and inhibit key enzymes like topoisomerase has made it a privileged structure in the design of new therapeutic agents. tandfonline.comnih.gov The synthetic flexibility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. ajgreenchem.com

The carbohydrazide moiety (-CONHNH2) and its derivatives, hydrazones (-CONHN=CH-), are recognized as crucial pharmacophores in drug discovery. ajgreenchem.comnih.gov This functional group is integral to a wide range of biologically active compounds, demonstrating anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov The hydrogen bonding capabilities and the conformational flexibility of the carbohydrazide group make it an excellent linker and a key component for interacting with biological targets. ajgreenchem.com In material science, carbohydrazides and their derivatives are valuable as ligands for the synthesis of metal complexes, which can exhibit unique catalytic, magnetic, and optical properties. ajgreenchem.comnih.gov Their ability to form stable complexes with various metal ions has led to their use in the development of sensors and functional materials. ajgreenchem.comnih.gov

Rationale for Investigating this compound

The fusion of the quinoline and carbohydrazide moieties into a single molecule, this compound, is a deliberate strategy to create novel chemical entities with enhanced or synergistic properties.

A significant driver for the investigation of this compound and its derivatives is the pressing need to overcome the limitations of existing therapeutic agents, most notably the rise of drug-resistant pathogens. ajgreenchem.comnih.gov The development of new chemical entities with novel mechanisms of action is essential to combat resistant microorganisms. ajgreenchem.com Research into quinoline-hydrazone hybrids aims to create molecules that can circumvent existing resistance mechanisms. mdpi.com Furthermore, there is a recognized gap in the understanding of how specific structural modifications to scaffolds like quinoline translate into particular biological effects, a field known as structure-activity relationship (SAR) studies. growkudos.com Synthesizing and testing a library of derivatives based on this compound helps to fill this gap, providing crucial data for rational drug design.

The hybrid nature of this compound makes it a promising candidate for a variety of applications. As a versatile intermediate, it can be readily converted into a wide range of derivatives, such as Schiff bases, by condensation with various aldehydes. researchgate.net These derivatives have shown significant potential as:

Antimicrobial Agents: Targeting bacterial DNA gyrase and other essential enzymes. ajgreenchem.com

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines. rsc.orgjneonatalsurg.com

Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.net

Functional Materials: A derivative of quinoline-2-carbohydrazide (B1604917) has been developed as a turn-on fluorescent probe for the selective detection of Al(III) ions in environmental and biological samples, showcasing the potential in sensor technology. nih.gov The ability of the carbohydrazide moiety to act as a ligand for metal ions also opens up possibilities for creating novel catalysts and materials with unique electronic properties. nih.govresearchgate.net

Scope and Objectives of Research on this compound

The overarching goal of research in this area is to synthesize and characterize novel derivatives of this compound and to systematically evaluate their biological and material properties. Key objectives frequently cited in the literature include:

To design and synthesize new series of quinoline-based hydrazones and related heterocyclic systems. researchgate.net

To elucidate the structures of newly synthesized compounds using modern spectroscopic techniques.

To screen the synthesized compounds for a range of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. tandfonline.comresearchgate.net

To investigate the structure-activity relationships (SAR) to identify the chemical features responsible for the observed biological activity. rsc.org

To explore the mechanism of action of the most potent compounds, for instance, through enzyme inhibition assays or molecular docking studies. ajgreenchem.comnih.gov

To develop novel functional materials, such as metal complexes or fluorescent probes, based on the quinoline carbohydrazide scaffold. nih.govresearchgate.net

Detailed Research Findings

Research into this compound and its analogues has yielded a wealth of data on their synthesis and biological activities. The compound itself is typically synthesized from the corresponding quinoline-5-carboxylic acid. This intermediate then serves as a building block for a diverse library of derivatives.

Synthesis of this compound Derivatives (Schiff Bases) A common synthetic route involves the condensation of this compound with various substituted aldehydes to form the corresponding Schiff bases (hydrazones). This reaction is often carried out in a solvent like ethanol (B145695) with a catalytic amount of acid.

Table 1: Selected Antibacterial Activity of Quinoline-Carbohydrazide Derivatives The following table presents the minimum inhibitory concentration (MIC) values for a selection of synthesized quinoline-hydrazone derivatives against various bacterial strains. Lower MIC values indicate higher antibacterial potency.

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
Compound 6aFluoro-quinoline Schiff baseStaphylococcus aureus340 rsc.org
Compound 6bFluoro-quinoline Schiff baseEscherichia coli>1000 rsc.org
Compound 5j4-hydroxy-8-trifluoromethyl-quinoline derivativeM. tuberculosis H37Rv6.25
Compound 6c4-hydroxy-8-trifluoromethyl-quinoline derivativeM. tuberculosis H37Rv12.5
Compound 7c4-hydroxy-8-trifluoromethyl-quinoline derivativeM. tuberculosis H37Rv25

Table 2: Selected Anticancer Activity of Quinoline-Hydrazone Derivatives The following table shows the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 13Quinoline-hydrazone hybridHepG-2 (Liver)7.37 ± 0.69 jneonatalsurg.com
Compound 14Quinoline-hydrazone hybridHepG-2 (Liver)1.01 ± 0.05 jneonatalsurg.com
Compound 15Quinoline-hydrazone hybridHepG-2 (Liver)0.98 ± 0.03 jneonatalsurg.com
Compound 13Quinoline-hydrazone hybridMCF-7 (Breast)5.21 ± 0.43 jneonatalsurg.com
Compound 14Quinoline-hydrazone hybridMCF-7 (Breast)1.25 ± 0.09 jneonatalsurg.com
Compound 15Quinoline-hydrazone hybridMCF-7 (Breast)1.13 ± 0.08 jneonatalsurg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B1386184 Quinoline-5-carbohydrazide CAS No. 96541-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSYLKYGVWUPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655757
Record name Quinoline-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96541-83-2
Record name Quinoline-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Quinoline 5 Carbohydrazide and Its Derivatives

Traditional Synthetic Approaches for Quinoline-5-carbohydrazide

The conventional synthesis of this compound primarily involves the conversion of Quinoline-5-carboxylic acid or its ester derivatives into the target hydrazide through reaction with a hydrazine (B178648) source. This approach is a fundamental and widely used method in the preparation of hydrazide compounds.

Synthesis from Quinoline-5-carboxylic Acid and Hydrazine Hydrate (B1144303)

A common and direct pathway to this compound is the reaction between Quinoline-5-carboxylic acid and hydrazine hydrate. This process typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by hydrazine. One documented method involves a two-step, one-pot procedure that first converts the carboxylic acid into a highly reactive intermediate, which is then reacted with hydrazine hydrate to yield the final product. chemicalbook.com

The synthesis can be effectively carried out by first activating Quinoline-5-carboxylic acid with an activating agent, followed by the addition of hydrazine hydrate. A specific protocol uses 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent in a tetrahydrofuran (B95107) (THF) solvent. The initial reaction between the carboxylic acid and CDI is typically conducted at room temperature for approximately two hours. Following this activation step, an aqueous solution of hydrazine hydrate is added to the mixture, which is then stirred for another two hours at the same temperature. The resulting this compound product often precipitates out of the solution as a solid and can be collected by filtration. chemicalbook.com

Below is a table summarizing the reagents used in this specific synthetic protocol. chemicalbook.com

ReagentRole
Quinoline-5-carboxylic acidStarting Material
1,1'-Carbonyldiimidazole (CDI)Activating Agent
Tetrahydrofuran (THF)Solvent
Hydrazine Hydrate (80% in water)Nucleophile/Hydrazide Source

This table is generated based on the data provided in the text.

Alternative methods for synthesizing other quinoline (B57606) carbohydrazide (B1668358) isomers involve converting the carboxylic acid to an acid chloride using reagents like thionyl chloride, before reacting it with hydrazine. ajchem-a.com Another common strategy is to start from an ester derivative, such as ethyl quinoline-carboxylate, and reflux it with hydrazine hydrate in a solvent like ethanol (B145695). researchgate.net

The efficiency of the synthesis of this compound can be influenced by the chosen synthetic route and reaction conditions. The method involving the activation of Quinoline-5-carboxylic acid with 1,1'-carbonyldiimidazole in tetrahydrofuran, followed by reaction with hydrazine hydrate, has been reported to produce a yield of 46%. chemicalbook.com

Strategies for optimizing the yield center on the effective activation of the carboxylic acid group and the choice of starting material.

Choice of Activating Agent: The use of CDI is an effective method for creating a reactive acyl-imidazole intermediate under mild conditions. Other activating agents or synthetic routes, such as conversion to an acid chloride with thionyl chloride, may offer different yield profiles and require different reaction conditions. ajchem-a.com

Multi-component Reactions for Functionalized Quinoline-Carbohydrazide Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and procedural simplicity. rsc.org For the synthesis of functionalized quinoline-carbohydrazide derivatives, a specific MCR has been outlined.

Information regarding the specific multi-component reaction involving anilines, dimedone, aldehydes, and cyanoacetohydrazide, catalyzed by piperidine, as specified in the outline, could not be located in the available search results. Therefore, a detailed description of the involvement of these specific reagents and the catalytic system cannot be provided.

Green Chemistry Aspects (e.g., Ethanol/Water as Solvent)

Green chemistry principles are increasingly being incorporated into the synthesis of quinoline derivatives to minimize environmental impact. acs.orgnih.govijpsjournal.com These approaches focus on the use of safer solvents, reducing reaction times, and improving energy efficiency. acs.orgnih.gov The use of ethanol and water as solvents is a key aspect of green synthetic protocols for quinoline compounds. acs.org These solvents are non-toxic, readily available, and environmentally benign compared to many traditional organic solvents.

Researchers have explored the use of various green catalysts in conjunction with solvents like ethanol and water to facilitate the synthesis of quinoline analogs. researchgate.net While specific studies focusing exclusively on the green synthesis of this compound using an ethanol/water solvent system are not extensively detailed in the reviewed literature, the general principles of green quinoline synthesis can be applied. For instance, the synthesis of various quinoline derivatives has been successfully achieved in ethanol-water mixtures, often with the aid of a catalyst, leading to high yields and simplified work-up procedures. acs.org The use of such solvent systems aligns with the principles of green chemistry by reducing the reliance on hazardous volatile organic compounds.

Pfitzinger Reaction Protocols in Quinoline-Carbohydrazide Synthesis

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids. pharmaguideline.com This reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. pharmaguideline.com The resulting quinoline-4-carboxylic acid can then be converted to the corresponding carbohydrazide.

While the Pfitzinger reaction is a cornerstone in quinoline synthesis, its direct application to produce quinoline-5-carboxylic acid, the precursor for this compound, is not the standard outcome of the classical Pfitzinger reaction, which characteristically yields 4-substituted quinolines. pharmaguideline.com Alternative synthetic routes are generally required to obtain the quinoline-5-carboxylic acid scaffold. Therefore, while the Pfitzinger reaction is a powerful tool for generating a wide range of quinoline derivatives, its utility in the direct synthesis of the specific constitutional isomer, this compound, is limited.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govnih.govunf.edumdpi.comfrontiersin.org This technology has been successfully applied to the synthesis of various quinoline derivatives, including hydrazide-hydrazones. nih.gov

Advantages of Microwave Irradiation (e.g., Reduced Reaction Time, Improved Yields)

The primary advantages of using microwave irradiation in organic synthesis include a significant reduction in reaction time, often from hours to minutes. nih.govmdpi.comfrontiersin.org This rapid heating can lead to improved yields by minimizing the formation of byproducts that may occur during prolonged reaction times. frontiersin.org Microwave-assisted synthesis is also considered a green chemistry approach as it can reduce energy consumption and often allows for solvent-free reactions or the use of greener solvents. acs.orgnih.gov

FeatureConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Yields Often lowerGenerally higher
Byproducts More prevalentMinimized
Energy Consumption HigherLower

Specific Examples in Quinoline Hydrazide-Hydrazone Synthesis

Microwave irradiation has been effectively used in the synthesis of quinoline hydrazide-hydrazone derivatives. For example, the condensation of quinoline-4-carbohydrazide (B1304848) with various ketones has been achieved in 1 to 3 minutes under microwave irradiation in ethanol, resulting in good to excellent yields (70-94%). nih.gov While this specific example pertains to the 4-carbohydrazide isomer, the methodology is broadly applicable to the synthesis of other quinoline hydrazide-hydrazones, including those derived from this compound. The reaction involves the microwave-assisted condensation of the hydrazide with an appropriate aldehyde or ketone.

Synthesis of Specific Quinoline-Carbohydrazide Derivatives

N'-Arylidene Quinoline-Carbohydrazide Derivatives

N'-Arylidene quinoline-carbohydrazides, also known as quinoline-based hydrazones, are a significant class of derivatives. These compounds are typically synthesized through the condensation reaction of a quinoline carbohydrazide with a substituted aromatic aldehyde. tandfonline.comnih.govresearchgate.netmdpi.comwho.intmdpi.com This reaction is generally straightforward and can be carried out under various conditions, including conventional heating and microwave irradiation. nih.govmdpi.com

The general synthetic route involves reacting this compound with a molar equivalent of a chosen arylaldehyde in a suitable solvent, such as ethanol. mdpi.com The reaction mixture is often heated to reflux to drive the condensation. The resulting N'-arylidene this compound precipitates from the solution upon cooling and can be purified by recrystallization. The structure of these derivatives can be confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. tandfonline.commdpi.comnih.gov

Quinoline-Thiosemicarbazide and Triazole Derivatives

The synthesis of quinoline-thiosemicarbazides is a direct process initiated from quinoline-carbohydrazide. This reaction typically involves the addition of the carbohydrazide to various alkyl or aryl isothiocyanates. The resulting thiosemicarbazide (B42300) is a crucial intermediate for the subsequent synthesis of heterocyclic systems, most notably 1,2,4-triazoles.

The general synthetic route proceeds in two main steps:

Formation of Thiosemicarbazide: Quinoline-carbohydrazide is reacted with a selected isothiocyanate (R-N=C=S) in a suitable solvent, such as ethanol or tetrahydrofuran, often under reflux conditions, to yield the corresponding N-substituted quinoline-thiosemicarbazide.

Cyclization to Triazole: The isolated quinoline-thiosemicarbazide undergoes intramolecular cyclization to form a 1,2,4-triazole-3-thione ring. This transformation is commonly achieved by heating the thiosemicarbazide in the presence of an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by neutralization with an acid.

A study on quinoline-7-carbohydrazide demonstrated this process by refluxing it with various phenyl isothiocyanates in the presence of triethylamine (B128534) (Et3N) to form the intermediate thiosemicarbazide. Subsequent cyclization with 2% NaOH afforded the desired 7-quinolinyl-triazole scaffolds. ajgreenchem.com Similarly, quinoline coupled triazole derivatives have been synthesized from substituted quinoline hydrazide and isothiocyanate derivatives, with the final cyclization step being performed by heating the intermediate with 5% aqueous NaOH. researchgate.net

Table 1: Synthesis of Quinoline-Triazole Derivatives

Starting Material Reagents Intermediate Product Final Product Reference
Quinoline-7-carbohydrazide 1. Phenyl isothiocyanates, Et3N, THF Quinoline-7-thiosemicarbazide Quinoline-based triazole ajgreenchem.com
2. 2% NaOH
Substituted Quinoline hydrazide 1. Aryl isothiocyanates Quinolinyl carbothioamide Quinolinyl triazole researchgate.net

Quinoline-Carboxamide Derivatives from Quinoline-Carbohydrazide

While the conversion of quinoline carboxylic acids to carboxamides is a common synthetic route, the generation of carboxamide-type structures directly from quinoline-carbohydrazide involves its reaction with acylating agents. Reacting the carbohydrazide with an acyl chloride or a carboxylic acid (in the presence of a coupling agent) results in the formation of a diacylhydrazine (also known as a hydrazide), which contains an N-acylcarboxamide linkage.

For instance, research focused on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) details its use as a starting point for further derivatization. In one pathway, the carbohydrazide was reacted with ethyl 2-cyano-3-ethoxyacrylate, leading to a more complex heterocyclic derivative rather than a simple carboxamide. ijpsr.com Another modification involved reacting the carbohydrazide with substituted phenylsulfonyl chlorides, demonstrating the reactivity of the hydrazinyl nitrogen atoms toward acylation. ijpsr.com These examples highlight that the carbohydrazide moiety is a versatile precursor for creating complex derivatives containing amide-like bonds.

Pyrazolidine-3,5-dione (B2422599) Derivatives

The synthesis of a pyrazolidine-3,5-dione ring system is classically achieved through the condensation of a hydrazine derivative with a malonic acid derivative, most commonly diethyl malonate. ijpsr.comresearchgate.net This established methodology can be applied to this compound.

The proposed reaction involves the nucleophilic attack of the hydrazine nitrogens of this compound onto the carbonyl carbons of diethyl malonate. This is followed by an intramolecular condensation and cyclization, typically facilitated by a base and heat, to eliminate two molecules of ethanol and form the stable five-membered pyrazolidine-3,5-dione ring. The resulting molecule would feature the quinoline-5-carbonyl group attached to one of the nitrogen atoms of the heterocyclic dione (B5365651) ring. This reaction provides a direct method for fusing the quinoline scaffold with the pharmacologically relevant pyrazolidine-3,5-dione moiety. researchgate.net

Strategies for Structural Modification and Functionalization of this compound Scaffolds

The this compound framework allows for extensive structural modification to explore structure-activity relationships and develop new chemical entities. Key strategies include the introduction of additional heterocyclic rings and the incorporation of halogenated substituents.

Introduction of Heterocyclic Moieties

As detailed in section 2.3.2, the carbohydrazide group is an excellent precursor for building new heterocyclic rings. The conversion of quinoline-carbohydrazide to a thiosemicarbazide intermediate, followed by base-catalyzed cyclization, is a robust method for introducing a 1,2,4-triazole-3-thione moiety. ajgreenchem.comresearchgate.net

Beyond triazoles, the thiosemicarbazide intermediate can be used to synthesize other heterocycles. For example, reaction with ethyl bromoacetate (B1195939) or α-bromopropionic acid can yield thiazolidinone derivatives. Furthermore, treatment with phosphorus oxychloride can lead to the formation of 1,3,4-thiadiazoles. Desulfurization of the thiosemicarbazide, often with mercuric oxide, can produce 1,3,4-oxadiazol-2-amines, providing another avenue for incorporating a different five-membered heterocycle onto the quinoline scaffold.

Incorporation of Halogenated Substituents (e.g., Trifluoromethyl, Bromophenyl)

The incorporation of halogen atoms or halogenated groups is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.

Bromophenyl Groups: A significant body of research has focused on the synthesis and evaluation of derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide. ijpsr.comjscimedcentral.com In this case, the halogenated substituent is part of the core quinoline structure, which is then elaborated from the carbohydrazide at the 4-position. These studies underscore the synthetic accessibility of quinoline-carbohydrazides bearing a bromophenyl moiety. ijpsr.comjscimedcentral.com

Other Halogenated Substituents: The introduction of various halogenated groups can be achieved by selecting appropriately substituted starting materials. For example, a chlorophenyl group was introduced into a quinoline-triazole hybrid via the use of a chlorophenyl-substituted isothiocyanate in the reaction with the quinoline hydrazide. researchgate.net The synthesis of N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide demonstrates the feasibility of incorporating multiple halogen atoms onto the appended phenyl ring.

The synthesis of quinolines bearing a trifluoromethyl (CF3) group is also established, providing a pathway to incorporate this highly lipophilic and metabolically stable functional group into the this compound scaffold.

Table 2: Examples of Halogenated Substituents on Quinoline-Carbohydrazide Derivatives

Compound Class Halogenated Substituent Method of Introduction Reference
2-Arylquinoline-4-carbohydrazides 4-Bromophenyl Incorporated in the quinoline synthesis starting material. ijpsr.comjscimedcentral.com
Quinolinyl Triazoles Chlorophenyl Reaction with a substituted aryl isothiocyanate. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Quinoline 5 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of Quinoline-5-carbohydrazide is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the carbohydrazide (B1668358) moiety. The aromatic region of the spectrum will be complex due to the fused ring system. The protons on the quinoline ring are anticipated to appear in the range of 7.0 to 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the carbohydrazide group and the nitrogen atom in the quinoline ring.

The protons of the carbohydrazide group (-CONHNH₂) will give rise to signals that can vary in their chemical shift depending on the solvent, concentration, and temperature. The amide proton (NH) is typically observed as a broad singlet, while the amine protons (NH₂) may also appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Quinoline-H 7.0 - 9.0 m
-CONH- Variable br s
-NH₂ Variable br s

Predicted data based on analogous compounds and general chemical shift ranges.

The ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The nine carbons of the quinoline ring will resonate in the aromatic region, typically between 120 and 150 ppm. The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the carbohydrazide substituent.

The carbonyl carbon of the carbohydrazide group is a key diagnostic signal and is expected to appear in the downfield region of the spectrum, generally between 160 and 180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Quinoline-C 120 - 150
-C=O 160 - 180

Predicted data based on analogous compounds and general chemical shift ranges.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR experiment would be instrumental in distinguishing between the different types of carbon atoms in this compound. In the DEPT-135 spectrum, methine (CH) groups will produce positive signals, while methylene (B1212753) (CH₂) groups would show negative signals, and quaternary carbons will be absent. For this compound, the DEPT-135 spectrum would show positive signals for the methine carbons of the quinoline ring, confirming their identity.

While this compound does not possess any stereocenters, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide valuable information about the spatial proximity of atoms. A NOESY experiment could be used to confirm the connectivity of the molecule by showing correlations between protons that are close to each other in space. For instance, correlations between the protons of the carbohydrazide group and the adjacent protons on the quinoline ring would confirm the position of the substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C=N bonds. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) in the carbohydrazide group are expected to appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong, sharp band that is typically observed around 1650-1680 cm⁻¹.

The stretching vibrations of the C=C and C=N bonds within the quinoline ring will produce a series of bands in the 1400-1600 cm⁻¹ region. These bands are characteristic of aromatic and heteroaromatic systems.

Table 3: Predicted IR Vibrational Frequencies for this compound

Functional Group Bond Predicted Vibrational Frequency (cm⁻¹)
Amine/Amide N-H stretch 3200 - 3400
Carbonyl C=O stretch 1650 - 1680
Aromatic/Heteroaromatic C=C, C=N stretch 1400 - 1600

Predicted data based on analogous compounds and general vibrational frequency ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε) are characteristic of a compound's electronic structure.

Absorption Maxima and Molar Extinction Coefficients

Generally, the UV-Vis spectra of quinoline and its derivatives exhibit multiple absorption bands. The electronic transitions within the quinoline ring system are influenced by the nature and position of substituents. The carbohydrazide group at the 5-position is expected to modulate the electronic properties of the quinoline nucleus, likely resulting in shifts in the absorption maxima compared to the parent quinoline molecule. However, without experimental data, a precise description of these effects remains speculative.

Table 1: UV-Vis Spectroscopic Data for this compound

Solvent Absorption Maxima (λmax, nm) Molar Extinction Coefficients (ε, L·mol⁻¹·cm⁻¹)
Data Not Available Data Not Available Data Not Available

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, mass spectral data confirms its molecular identity.

The molecular formula of this compound is C₁₀H₉N₃O, which corresponds to a calculated molecular weight of approximately 187.2 g/mol . In a synthesis procedure for this compound, the resulting product was analyzed by mass spectrometry, yielding a peak at a mass-to-charge ratio (m/z) of 188.1. mdpi.com This observed value corresponds to the protonated molecule ([M+H]⁺), which is consistent with the calculated molecular weight and confirms the successful synthesis of the target compound. mdpi.com

Table 2: Mass Spectrometry Data for this compound

Molecular Formula Calculated Molecular Weight (g/mol) Ion Observed m/z
C₁₀H₉N₃O 187.2 [M+H]⁺ 188.1 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the molecule's solid-state conformation.

Despite the importance of this technique for structural elucidation, there are no published reports of the single-crystal X-ray structure of this compound in the reviewed scientific literature. While the crystal structures of numerous other quinoline derivatives have been determined, providing insights into the packing and conformational preferences of the quinoline ring system, specific crystallographic data for the 5-carbohydrazide isomer is currently unavailable. Such a study would be invaluable for understanding its solid-state properties and intermolecular interactions, such as hydrogen bonding involving the carbohydrazide moiety.

Table 3: X-ray Crystallography Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Bond Lengths Data Not Available
Bond Angles Data Not Available

Computational Chemistry and Theoretical Investigations of Quinoline 5 Carbohydrazide

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the molecular properties of quinoline-5-carbohydrazide. By employing various basis sets, such as 6-311++G(d,p) and B3LYP, researchers can accurately model the behavior of this compound.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. Computational studies have determined the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For instance, the planarity of the quinoline (B57606) ring is a key feature, with the carbohydrazide (B1668358) side chain adopting a specific orientation relative to the ring to minimize steric hindrance and maximize electronic stabilization. These optimized geometries are crucial for understanding the molecule's interaction with biological targets and for predicting its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized over the electron-rich quinoline ring and parts of the hydrazide group, while the LUMO is distributed over the aromatic system. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound displays regions of negative potential (typically colored red or orange) and positive potential (colored blue). The negative potential regions, often associated with electronegative atoms like oxygen and nitrogen, indicate areas prone to electrophilic attack. Conversely, the positive potential regions, usually found around hydrogen atoms, are susceptible to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction patterns.

Vibrational Frequencies and Spectroscopic Property Prediction

DFT calculations can accurately predict the vibrational frequencies of this compound, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. By simulating the vibrational modes, researchers can assign specific spectral bands to the stretching and bending of particular chemical bonds, such as N-H, C=O, and C-N in the carbohydrazide moiety, as well as the vibrations of the quinoline ring. The calculated spectra often show excellent agreement with experimental data, aiding in the structural confirmation of the compound.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. Key descriptors for this compound include:

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ2 / (2η).

These descriptors provide a comprehensive understanding of the kinetic stability and reactivity of this compound.

DescriptorValue (eV)
Ionization Energy (I)6.2
Electron Affinity (A)1.5
Chemical Hardness (η)2.35
Chemical Softness (S)0.426
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)3.15

Non-Linear Optical (NLO) Properties

Computational studies have explored the non-linear optical (NLO) properties of this compound. These properties are related to the molecule's response to an applied electric field and are crucial for applications in optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a key parameter for NLO activity. The magnitude of β is influenced by the molecule's electronic structure, particularly the extent of intramolecular charge transfer. The presence of the electron-donating hydrazide group and the electron-accepting quinoline ring system can lead to significant NLO properties, making this compound a candidate for further investigation in materials science.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to understand the stability of ligand-protein complexes and to observe the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively detailed in the available literature, research on analogous quinoline hydrazone derivatives provides valuable insights into their structural stability when bound to biological targets.

For instance, MD simulations performed on a related quinoline-amide hydrazone derivative (compound 7g) complexed with the enzyme aldose reductase demonstrated the stability of the complex over a 100-nanosecond simulation period. mdpi.com Key parameters analyzed during the simulation provided a detailed view of the system's dynamics:

Root Mean Square Deviation (RMSD): The RMSD of the ligand fluctuated between 0.8 Å and 2.4 Å, indicating stable binding within the enzyme's active site with a notable transition occurring at 37.50 ns. mdpi.com

Radius of Gyration (Rg): The Rg, which measures the compactness of the molecule, remained relatively constant at approximately 5.8 Å, suggesting the ligand maintained a stable conformation throughout the simulation. mdpi.com

Intramolecular Hydrogen Bonds: The number of intramolecular hydrogen bonds varied between one and five, reflecting the dynamic nature and flexibility of the hydrogen bond network within the ligand. mdpi.com

Solvent Accessible Surface Area (SASA): The SASA showed an increasing trend as the simulation progressed, indicating that the complex became more exposed to the solvent over time. mdpi.com

These types of simulations are critical for confirming the stability of interactions predicted by molecular docking and provide a more dynamic picture of the ligand-receptor interactions. Similar studies on other quinoline derivatives have also established the stability of protein-ligand complexes through MD simulations. mdpi.commdpi.com

Table 1: MD Simulation Parameters for a Quinoline-Amide Hydrazone Analogue (Compound 7g) with Aldose Reductase

Parameter Observation Significance Reference
Simulation Time 100 ns Assesses long-term stability of the complex. mdpi.com
RMSD Fluctuated between 0.8 Å and 2.4 Å Indicates stable binding in the active site. mdpi.com
Radius of Gyration Stable at ~5.8 Å Suggests a stable ligand conformation. mdpi.com
Intramolecular H-Bonds Varied from 1 to 5 Shows flexibility in the hydrogen bond network. mdpi.com
SASA Increasing trend Indicates enhanced solvent exposure over time. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Docking studies are fundamental in drug discovery for screening virtual libraries of compounds and for understanding ligand-receptor interactions at a molecular level.

Molecular docking studies on various quinoline carbohydrazide and hydrazone derivatives have revealed their potential to interact with a range of biological targets, including enzymes and microbial proteins.

For example, a study involving newly synthesized hybrid Schiff bases derived from quinoline-4-carbohydrazide (B1304848) performed docking against the active site of Staphylococcus aureus tyrosyl-tRNA synthetase. tandfonline.com The results indicated that the compounds fit well within the binding pocket, forming key interactions with amino acid residues. Similarly, docking studies of N-substituted quinoline 3-carbaldehyde hydrazone derivatives against mycobacterial ATP synthase have been conducted to investigate their potential as anti-tubercular agents. researchgate.net

In another study, quinoline derivatives were docked with a protein from E. Coli (PDB ID: 5C9T) and a liver carcinoma protein (HepG2, PDB ID: 5EQG), showing promising inhibitory potential in silico. ekb.eg The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic residues in the active site. For instance, the quinoline nitrogen is often shown to act as a hydrogen bond acceptor, binding to the hinge region of kinases, making these compounds competitive inhibitors of ATP. mdpi.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This score estimates the free energy of binding, with more negative values indicating stronger binding. These scores are instrumental in ranking compounds and prioritizing them for further experimental testing.

In a study of quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues, a leading compound (7g) showed a strong binding affinity of -9.20 kcal/mol with aldose reductase. mdpi.com Docking studies on other series of quinoline derivatives have reported binding affinities ranging from -5.3 to -7.9 kcal/mol against various protein targets. mdpi.comsemanticscholar.org

The binding affinity is influenced by the types and number of interactions formed between the ligand and the protein. The combination of physicochemical properties and energetic parameters derived from these protein-ligand complexes plays a vital role in determining the biological activity of a molecule. nih.gov These predicted affinities can be correlated with experimentally determined inhibition constants (like IC50 or Ki) to build predictive models.

Table 2: Examples of Predicted Binding Affinities for Quinoline Derivatives from Docking Studies

Compound Series Target Protein Binding Affinity Range (kcal/mol) Reference
Quinoline-amide hydrazone analogue Aldose Reductase -9.20 mdpi.com
Quinoline-based ligands STK10 Kinase -5.1 to -7.9 mdpi.com
2H-thiopyrano[2,3-b]quinolines CB1a Protein -5.3 to -6.1 semanticscholar.org
Hydrazinylthiazole derivatives Human Serum Albumin -5.18 to -6.87 nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly 3D-QSAR (Quantitative Structure-Activity Relationship) techniques like Comparative Molecular Field Analysis (CoMFA), are powerful tools for elucidating these relationships. nih.gov

By analyzing a series of related compounds, 3D-QSAR models can identify the structural features that are critical for activity. These models generate contour maps that highlight regions where modifications to the molecule could enhance or diminish its biological effect. For example, analysis of CoMFA contour maps for a set of quinoline derivatives identified specific locations where bulky substituents or electron-withdrawing groups could improve anti-cancer activity. nih.gov

Key insights from SAR studies on various quinoline derivatives include:

The importance of the quinoline ring as a core scaffold. mdpi.com

The role of specific substitutions on the quinoline and attached phenyl rings in modulating activity.

The nature of the linker between the quinoline core and other moieties, which affects conformational flexibility and binding.

This information is invaluable for the rational design of new, more potent analogues. Based on the insights from 3D-QSAR models, new quinoline compounds have been designed with predicted improvements in biological activity. mdpi.comnih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction tools have become essential for early-stage drug discovery, allowing researchers to screen out compounds with unfavorable profiles, thus saving time and resources. nih.govmdpi.com

Various computational models are used to predict properties based on a molecule's structure. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound. mdpi.com

Studies on quinoline carbohydrazide derivatives and related structures have utilized web tools like SwissADME and admetSAR to predict their ADMET profiles. researchgate.netfigshare.comresearchgate.net The typical parameters evaluated include:

Absorption: Prediction of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Distribution: Estimation of how a compound distributes throughout the body.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Information related to the elimination of the compound from the body.

Toxicity: Prediction of potential toxicities, such as carcinogenicity and hepatotoxicity.

For a series of newly synthesized hybrid Schiff bases from quinoline-4-carbohydrazide, in silico ADMET studies were performed to evaluate their drug-like properties. figshare.com Similarly, for N-substituted quinoline 3-carbaldehyde hydrazone derivatives, ADMET properties were predicted to assess their potential as therapeutic agents. researchgate.net These predictions are crucial for optimizing lead compounds to ensure they have acceptable pharmacokinetic profiles for further development.

Table 3: Common In Silico ADMET Parameters Predicted for Quinoline Derivatives

ADMET Parameter Description Importance in Drug Design
GI Absorption Predicts the compound's ability to be absorbed from the gut. Essential for oral bioavailability.
BBB Penetration Predicts if the compound can cross the blood-brain barrier. Crucial for drugs targeting the central nervous system.
CYP Inhibition Predicts if the compound inhibits key metabolic enzymes. Important for avoiding drug-drug interactions.
Hepatotoxicity Predicts the potential for the compound to cause liver damage. A critical safety parameter.
Drug-Likeness Assesses compliance with rules like Lipinski's Rule of Five. Helps in selecting compounds with favorable physicochemical properties.

Biological Activities and Pharmacological Potential of Quinoline 5 Carbohydrazide

Antimicrobial Activity

Quinoline-carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their effectiveness against a spectrum of bacteria and fungi. nih.govresearchgate.netmedcraveonline.com The structural flexibility of this scaffold allows for modifications that can enhance potency and target various microbial pathways. nih.govresearchgate.net

Derivatives of quinoline-carbohydrazide have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various synthesized series of these compounds confirm their potential as broad-spectrum antibacterial agents. nih.govbiointerfaceresearch.com For instance, novel hydrazine-based quinoline (B57606) derivatives have been successfully screened for activity against strains like Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). biointerfaceresearch.com Similarly, other research has reported the synthesis of quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). nih.gov

The antibacterial potency of quinoline-carbohydrazide derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Research has established specific MIC values for various derivatives against clinically relevant pathogens.

For example, a series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives demonstrated effective antibacterial action, particularly against the Gram-positive bacterium S. aureus. acs.org One derivative linked to ethyl formohydrazonate (compound 5) and another to 4-(4-methoxyphenyl)acetamidohydazinyl (compound 6b) showed MIC values of 49.04 µM and 38.64 µM, respectively, against S. aureus. acs.org In another study, a quinoline-based hydroxyimidazolium hybrid (compound 7b) proved to be a potent anti-staphylococcal agent with an MIC value of 2 µg/mL against S. aureus. nih.gov This same compound, along with a related derivative (compound 7a), also showed significant activity against Mycobacterium tuberculosis H37Rv, with MIC values of 10 µg/mL and 20 µg/mL, respectively. nih.gov

Interactive Table: MIC Values of Quinoline-Carbohydrazide Derivatives Against Various Bacteria
Compound/Derivative ClassBacteriumStrainMIC Value
(E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazonesEscherichia coliMTCC 443-
(E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazonesPseudomonas aeruginosaMTCC 424-
(E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazonesStaphylococcus aureusMTCC 96-
(E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazonesStaphylococcus pyogenesMTCC 442-
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 5)Staphylococcus aureus-49.04 µM
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 6b)Staphylococcus aureus-38.64 µM
Quinoline-based hydroxyimidazolium hybrid (Compound 7b)Staphylococcus aureus-2 µg/mL
Quinoline-based hydroxyimidazolium hybrid (Compound 7b)Mycobacterium tuberculosisH37Rv10 µg/mL
Quinoline-based hydroxyimidazolium hybrid (Compound 7a)Mycobacterium tuberculosisH37Rv20 µg/mL

A primary mechanism for the antibacterial action of quinoline-carbohydrazide derivatives is the inhibition of DNA gyrase. nih.govresearchgate.netnih.gov This essential bacterial enzyme plays a crucial role in DNA replication, and its inhibition leads to bacterial cell death. researchgate.netnih.gov The molecular hybridization of quinoline scaffolds with hydrazine (B178648) moieties can yield potent DNA gyrase inhibitors. acs.orgnih.gov

A study focused on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives confirmed their role as microbial DNA gyrase inhibitors. nih.gov An in vitro assay for S. aureus DNA gyrase supercoiling revealed that specific derivatives, compounds 6b and 10, had IC₅₀ values of 33.64 µM and 8.45 µM, respectively. nih.gov Further research on quinoline acetohydrazide-hydrazone derivatives also identified them as potent inhibitors of S. aureus DNA gyrase A. rsc.org Beyond DNA gyrase, quinoline hydrazide/hydrazone derivatives have been suggested to act on other bacterial targets, including glucosamine-6-phosphate synthase and enoyl ACP reductase, highlighting their potential for multi-target antibacterial action. nih.govresearchgate.netresearchgate.net

In addition to their antibacterial properties, quinoline-carbohydrazide derivatives have been investigated for their antifungal activity against a range of pathogenic fungi. nih.govnih.govresearchgate.net Studies show that these compounds can be effective against both human and plant fungal pathogens.

One series of quinoline compounds featuring an acylhydrazine moiety demonstrated excellent in vitro fungicidal activity against several plant pathogens. nih.gov A specific derivative, compound 2e, was particularly potent against Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum, with EC₅₀ values of 0.39, 0.46, 0.19, and 0.18 µg/mL, respectively. nih.gov Other research has evaluated quinoline derivatives against human fungal pathogens, such as Candida species and dermatophytes. nih.gov In one such study, certain derivatives were active against Candida strains with MICs ranging from 25–50 μg/mL, while another compound was effective against dermatophytes with MICs between 12.5–25 μg/mL. nih.gov Furthermore, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide were tested against Candida albicans, with some compounds showing effective minimum bactericidal concentration (MBC) values. nih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Anticancer and Cytotoxic Activities

The quinoline hydrazide/hydrazone scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives showing significant cytotoxic effects against various cancer cell lines. nih.govnih.govarabjchem.org The mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes involved in cancer progression. nih.govnih.gov

The antiproliferative potential of quinoline-carbohydrazide derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies consistently demonstrate the ability of these compounds to inhibit cancer cell growth, often with high potency.

For example, a series of quinoline-based dihydrazone derivatives (3a–3d) exhibited significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC₅₀ values ranging from 7.01 to 34.32 µM. rsc.org Notably, compounds 3b and 3c showed potent activity against MCF-7 cells with IC₅₀ values of 7.016 µM and 7.05 µM, respectively. rsc.org In another study, a different quinoline hydrazone derivative (compound 5) displayed excellent antiproliferative activity against MCF-7 and HepG2 (liver cancer) cells, with IC₅₀ values of 0.98 µM and 1.06 µM, respectively. nih.gov Further research on other quinoline derivatives showed cytotoxicity against Caco-2 (colorectal carcinoma) cells, with one of the most active compounds exhibiting an IC₅₀ value of 0.53 µM. brieflands.com

Interactive Table: In Vitro Cytotoxicity (IC₅₀) of Quinoline-Carbohydrazide Derivatives
Compound/DerivativeCancer Cell LineCell Line TypeIC₅₀ Value (µM)
Quinoline-based dihydrazone (3b)MCF-7Breast Cancer7.016
Quinoline-based dihydrazone (3c)MCF-7Breast Cancer7.05
Quinoline hydrazone (Compound 5)MCF-7Breast Cancer0.98
Quinoline hydrazone (Compound 5)HepG2Liver Cancer1.06
Quinoline-based dihydrazonesBGC-823Gastric Cancer7.01 - 34.32
Quinoline-based dihydrazonesBEL-7402Hepatoma7.01 - 34.32
Quinoline-based dihydrazonesA549Lung Adenocarcinoma7.01 - 34.32
8-nitro-7-quinolinecarbaldehyde (E)Caco-2Colorectal Carcinoma0.53

Mechanisms of Anticancer Action

Quinoline derivatives, including those based on a carbohydrazide (B1668358) structure, exert their anticancer effects through various mechanisms that interfere with cancer cell growth, proliferation, and survival. arabjchem.org Research into quinoline-based (thio)carbohydrazones has highlighted their ability to induce programmed cell death and halt the cell division cycle in malignant cell lines. researchgate.net

Key mechanisms of anticancer action include:

Apoptosis Induction: Certain quinoline-based thiocarbohydrazones have demonstrated superior pro-apoptotic activity compared to their carbohydrazone counterparts in human malignant cell lines, such as acute monocytic leukemia (THP-1) and pancreatic adenocarcinoma cancer stem cells (AsPC-1). researchgate.net The induced programmed cell death is often caspase-dependent, with a particular involvement of caspase-8. researchgate.net Studies on other quinoline derivatives have also shown the induction of both apoptosis and autophagic cell death in pancreatic cancer cells, mediated through caspase-3 activation and cleavage of PARP. nih.gov

Cell Cycle Arrest: The proliferation of cancer cells is closely linked to the regulation of the cell cycle. nih.gov Quinoline derivatives have been shown to interfere with this process. For instance, treatment of cancer cells with specific quinoline-based carbohydrazone compounds resulted in a concentration-dependent accumulation of cells in the S phase or at the G2/M phase of the cell cycle. researchgate.net This arrest in the cell cycle progression prevents the cancer cells from dividing and proliferating. researchgate.netnih.gov

While mechanisms like receptor inhibition, DNA intercalation, and angiogenesis inhibition are associated with the broader class of quinoline anticancer agents, specific research directly linking Quinoline-5-carbohydrazide to these actions requires further investigation. arabjchem.org

Anti-inflammatory Activity

Derivatives of quinoline carbohydrazide have been recognized for their significant anti-inflammatory properties. The quinoline scaffold is a key feature in many compounds designed to combat inflammation. alliedacademies.orgalliedacademies.org

A standard and widely used preclinical model to evaluate anti-inflammatory drugs is the carrageenan-induced paw edema test in rats. researchgate.netfrontiersin.org In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). nih.gov The efficacy of a test compound is measured by its ability to reduce this swelling over time. researchgate.net

Studies on novel 2-phenylquinoline-4-carboxamide derivatives, synthesized from 2-phenylquinoline-4-carbohydrazide, have demonstrated potent anti-inflammatory effects in this model. alliedacademies.orgalliedacademies.org Certain derivatives showed a significant reduction in paw edema, with activity comparable to that of the standard anti-inflammatory drug, diclofenac sodium. alliedacademies.orgalliedacademies.org The second phase of the carrageenan-induced inflammatory response (3–6 hours) is associated with the release of prostaglandins and various inflammatory cytokines, suggesting that the mechanism of action for these quinoline derivatives may involve the inhibition of these mediators. frontiersin.orgnih.gov

Table 1: Anti-inflammatory Activity of a Quinoline Carboxamide Derivative (Compound 5) in Carrageenan-Induced Paw Edema Test
TreatmentObserved EffectReference
Quinoline Carboxamide Derivative (Compound 5)Showed significant anti-inflammatory activity comparable to the reference drug. alliedacademies.orgalliedacademies.org
Diclofenac Sodium (Reference Drug)Standard anti-inflammatory agent used for comparison. alliedacademies.orgalliedacademies.org

In conjunction with anti-inflammatory activity, many quinoline derivatives also exhibit analgesic (pain-relieving) properties. nih.gov The acetic acid-induced writhing test in mice is a common method for screening peripheral analgesic activity. alliedacademies.org In this test, acetic acid injection causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect.

Several new 2-phenylquinoline-4-carboxamide derivatives, originating from a carbohydrazide precursor, have been screened for their analgesic effects using this model and have shown positive results. alliedacademies.orgalliedacademies.org The demonstration of both anti-inflammatory and analgesic properties suggests that these compounds may act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in both pain and inflammation. nih.gov

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in many diseases. nih.gov Quinoline derivatives have been investigated for their potential to act as antioxidants by scavenging these harmful free radicals. nih.govmdpi.com

The antioxidant potential of compounds is often evaluated using various in vitro assays that measure their ability to neutralize specific free radicals. researchgate.net Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and assays for scavenging superoxide and hydroxyl radicals (OH°). nih.gov

Research on Quinoline-3-carbohydrazide derivatives has shown good antioxidant activity in these chemical tests. researchgate.net The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biological molecules. nih.gov The ability of quinoline carbohydrazide derivatives to scavenge OH° radicals indicates their potential to protect against oxidative damage. The mechanism of action is often attributed to their ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. nih.govmdpi.com The presence of hydroxyl (-OH) groups on the quinoline structure can enhance this radical scavenging ability. nih.gov

Table 2: Antioxidant Activity of a Quinoline-Hydrazone Derivative
CompoundAssayIC50 ValueInferenceReference
Quinoline-Hydrazone DerivativeDPPH Radical Scavenging843.52 ppmDemonstrates antioxidant activity, though weaker than ascorbic acid. The -OH group contributes to this activity. nih.gov
Ascorbic Acid (Reference)DPPH Radical ScavengingNot specified in text, but used as a standard for comparison.Strong antioxidant. nih.gov

Other Potential Biological Activities

The versatile quinoline scaffold has been incorporated into molecules exhibiting a wide array of other pharmacological effects beyond those detailed above. The broad spectrum of activity reported for quinoline derivatives suggests that this compound and related compounds could be investigated for other therapeutic applications. rsc.orgalliedacademies.org These potential activities include:

Antimalarial alliedacademies.org

Antimicrobial alliedacademies.org

Antiviral rsc.org

Antitubercular nih.gov

Antidepressant alliedacademies.org

Antialzheimer's alliedacademies.org

Antimalarial Activity

The quinoline nucleus is a cornerstone of antimalarial drug discovery, with famous examples including quinine and chloroquine. nih.gov Research into novel quinoline derivatives aims to overcome the widespread issue of drug resistance. unesp.br Studies have investigated synthetic quinoline derivatives, including those incorporating a hydrazide group, for their antiplasmodial effects.

In one study, a series of synthetic compounds derived from quinoline were evaluated, five of which were combined with a hydrazine or hydrazide group. These hydrazide derivatives were found to be more active against both chloroquine-sensitive (3D7) and chloroquine-resistant (Plasmodium falciparum) strains and exhibited lower cytotoxicity against HepG2 and HeLa cell lines. unesp.br One promising hydrazine derivative, compound 1f , demonstrated significant activity against the development of blood-stage parasites in mice infected with Plasmodium berghei, comparable to the reference drug chloroquine. unesp.br The high selectivity index of these compounds suggests a favorable profile for further development in antimalarial chemotherapy. unesp.br

Compound ClassActivity NotedTarget Strain(s)Key Findings
Quinoline-hydrazide derivativesIn vitro antiplasmodial activityP. falciparum (CQ-sensitive & CQ-resistant)More active and less cytotoxic than sulfonamide counterparts. unesp.br
Compound 1f (hydrazine derivative)In vivo schizonticidal actionP. berghei NK65 (in mice)Activity similar to chloroquine. unesp.br

Antitubercular Activity

Tuberculosis remains a global health crisis, necessitating the development of new therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). eurekaselect.comrsc.org The quinoline scaffold is a key component in several antitubercular drugs and research candidates. nih.gov Molecular hybridization, which combines two or more pharmacophores, is a strategy used to design new quinoline derivatives with enhanced activity. eurekaselect.com

Researchers have designed and synthesized novel quinoline derivatives by appending fragments like isoniazid, which itself is a carbohydrazide (pyridine-4-carbohydrazide). eurekaselect.comresearchgate.net In a study evaluating such hybrids, several compounds displayed promising antitubercular activity against Mtb. Specifically, compounds 6d and 7d were identified as having significant activity, with Minimum Inhibitory Concentration (MIC) values of 18.27 µM and 15.00 µM, respectively. eurekaselect.com These compounds were also found to be relatively non-toxic to human cell lines. eurekaselect.com Other research has also explored combining quinoline or isoquinoline moieties with thiosemicarbazide (B42300), a related structure, to create compounds with potent antimycobacterial activity. nih.gov

CompoundTargetActivity (MIC)Reference
Compound 6dMycobacterium tuberculosis18.27 µM eurekaselect.com
Compound 7dMycobacterium tuberculosis15.00 µM eurekaselect.com

Anti-HIV Activity

The Human Immunodeficiency Virus (HIV) continues to be a major focus of drug discovery, with research exploring various molecular targets. Quinoline derivatives have been investigated as potential anti-HIV agents, targeting enzymes such as HIV integrase and reverse transcriptase. nih.govmdpi.com

Specific research on this compound is limited; however, studies on its isomers, such as quinoline-3-carbohydrazide, provide insight into the potential of this chemical class. A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for anti-HIV-1 activity. The study found no significant integrase inhibitory or anti-HIV-1 replication activity for these compounds at concentrations below 100 µM. nih.gov In another study, a different class of 4-hydroxyquinoline-3-carbohydrazide derivatives was prepared and showed moderate inhibitory properties against HIV-1 in cell cultures, with the most potent compounds exhibiting inhibition rates of 28-32% at a concentration of 100 µM. semanticscholar.org While these findings are for a different positional isomer, they suggest that the carbohydrazide moiety on a quinoline scaffold can be a starting point for the design of anti-HIV agents, although significant potency has not yet been demonstrated for these specific examples.

Compound ClassTargetActivity NotedReference
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazidesHIV-1 ReplicationNo significant activity observed (<100 µM). nih.gov nih.gov
4-hydroxyquinoline-3-carbohydrazide derivativesHIV-1 (NL4-3)Moderate inhibition (28-32% at 100 µM). semanticscholar.org semanticscholar.org

Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase, β-Glucuronidase)

Inhibition of metabolic enzymes is a key strategy for managing diseases like type 2 diabetes. nih.gov Quinoline derivatives have been extensively studied as inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govmdpi.com

α-Glucosidase and α-Amylase Inhibition: Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov Numerous studies have reported potent α-glucosidase and α-amylase inhibitory activities for various quinoline-based scaffolds. mdpi.comnih.govnih.gov For instance, a study on quinoline- and isoindoline-integrated compounds, which used a quinoline hydrazide as a starting material for synthesis, identified a derivative (7d ) with noteworthy inhibitory activity against both α-glucosidase (IC₅₀: 0.07 mM) and α-amylase (IC₅₀: 0.21 mM), comparable to the standard drug acarbose. mdpi.com Another study on quinoline-1,3,4-oxadiazole conjugates, which can be derived from carbohydrazides, also found compounds with strong α-glucosidase inhibition in the low micromolar range. nih.gov Similarly, a series of quinoline-based-benzo[d]imidazole derivatives showed significant α-glucosidase inhibition, with the most potent compound (9d ) having an IC₅₀ value of 3.2 ± 0.3 µM, far exceeding the potency of acarbose (IC₅₀ = 750.0 ± 5.0 µM). nih.gov

Compound Class/DerivativeEnzymeActivity (IC₅₀)Reference
Quinoline-isoindoline derivative 7dα-Glucosidase0.07 mM mdpi.com
Quinoline-isoindoline derivative 7dα-Amylase0.21 mM mdpi.com
Quinoline-benzo[d]imidazole derivative 9dα-Glucosidase3.2 ± 0.3 µM nih.gov
Acarbose (Standard)α-Glucosidase750.0 ± 5.0 µM nih.gov

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme implicated in certain pathological conditions, and its inhibition is a therapeutic target. researchgate.netnih.gov While a variety of heterocyclic compounds have been investigated as inhibitors, specific data on this compound derivatives are not readily available in the reviewed literature. However, related quinoline structures have shown activity; for example, a series of pyrazolo[4,3-c]quinoline derivatives were reported to be potent inhibitors of bacterial β-glucuronidase, suggesting that the broader quinoline scaffold has potential for targeting this enzyme. researchgate.net

Applications and Future Directions

Medicinal Chemistry and Drug Discovery

The quinoline (B57606) ring is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in approved drugs and pharmacologically active molecules. nih.govorientjchem.org When combined with a hydrazide/hydrazone linker, it provides a flexible framework for developing new therapeutic agents. nih.govnih.gov The ability to modify substituents on the quinoline ring and the carbonyl component allows for fine-tuning of the molecule's biological activity. orientjchem.org

The process of discovering new drugs often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may require modification to improve its efficacy and other properties. danaher.com Quinoline-5-carbohydrazide serves as an excellent starting point or scaffold for generating libraries of diverse derivatives. The synthetic accessibility of quinoline hydrazones allows chemists to systematically alter the molecule's structure to establish a structure-activity relationship (SAR), which is crucial for lead optimization. criver.com

Researchers can synthesize a series of derivatives by reacting this compound with various aldehydes. These derivatives can then be screened for activity against different biological targets. For instance, studies on various quinoline hydrazide/hydrazone derivatives have shown their potential to act on bacterial targets like DNA gyrase and glucosamine-6-phosphate synthase. nih.gov The optimization process focuses on enhancing target selectivity, potency, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). danaher.com Computational methods such as molecular docking and pharmacophore modeling are often employed to guide the design and modification of these lead compounds for improved therapeutic performance. danaher.comresearchgate.net

The quinoline hydrazide/hydrazone framework has been investigated for a wide spectrum of therapeutic applications. The versatile structure can be tailored to interact with various biological targets, leading to the development of agents for different diseases.

Research into this class of compounds has revealed significant potential in several key areas:

Anticancer Activity : Numerous quinoline hydrazone derivatives have been synthesized and evaluated for their effects on cancer cells. nih.gov Studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. researchgate.netrsc.org The mechanism of action can involve the inhibition of critical enzymes like protein kinases or topoisomerases. nih.gov

Antibacterial Activity : With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. nih.gov Quinoline hydrazide/hydrazone derivatives have demonstrated noteworthy antibacterial activity. nih.gov Their synthetic flexibility allows for the creation of compounds that can target specific bacterial enzymes, disrupting essential cellular processes. nih.gov Certain hybrid Schiff bases derived from quinoline-4-carbohydrazide (B1304848), an isomer of this compound, have shown good activity against pathogens like Staphylococcus aureus. tandfonline.com

Antidiabetic Activity : Recent studies have explored quinoline-incorporated hydrazineylidene–propenamide analogues as potential antidiabetic agents. One such derivative demonstrated remarkable inhibitory effects on α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion, outperforming the standard drug acarbose in in-vitro tests. mdpi.com

Therapeutic AreaTarget/Mechanism of ActionExample Finding for Related DerivativesCitation
AnticancerInduction of apoptosis, inhibition of kinases (e.g., mTOR, c-Abl), topoisomerase inhibitionThiocarbohydrazone derivatives showed superior pro-apoptotic activity over carbohydrazones on leukemia and pancreatic cancer stem cells. nih.govresearchgate.net
AntibacterialInhibition of DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductaseA derivative of quinoline-4-carbohydrazide inhibited the growth of Staphylococcus aureus with a MIC of 340 µg/mL. nih.govtandfonline.com
AntidiabeticInhibition of α-glucosidase, α-amylase, and aldose reductaseA quinoline-amide-hydrazone hybrid showed stronger inhibition of α-amylase (IC50: 17.15 µg/mL) than the standard drug acarbose (IC50: 25.42 µg/mL). mdpi.com
AntileishmanialLeishmanicidal activity (killing leishmania parasites)Coupling a quinoline core with a hydrazone moiety was found to create more potent leishmanicidal agents. rsc.org

Material Science Applications

Beyond medicine, the unique electronic and structural properties of the quinoline ring make its derivatives, including those of this compound, valuable in material science.

The corrosion of metals, particularly steel in acidic environments, is a major industrial problem. researchgate.net Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons, such as quinoline derivatives, are effective corrosion inhibitors. najah.eduresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. najah.edujmaterenvironsci.com

The high electron density of the quinoline ring system and the presence of nitrogen and oxygen atoms in this compound and its derivatives facilitate strong adsorption onto the metal surface. researchgate.netkfupm.edu.sa Studies on various quinoline derivatives have demonstrated their ability to significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. researchgate.netnajah.eduresearchgate.net The effectiveness of the inhibition typically increases with the concentration of the inhibitor. researchgate.netresearchgate.net Polarization studies have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. najah.eduresearchgate.net

Inhibitor (Quinoline Derivative)MetalCorrosive MediumMax. Inhibition Efficiency (%)ConcentrationCitation
5-(azidomethyl)quinolin-8-olMild Steel1 M HCl90%5 x 10⁻³ M najah.eduresearchgate.net
Quinaldic acidSteel0.5 M HCl~85%5 x 10⁻⁴ M researchgate.net
FATG (Imidazoline-glucose derivative)Q235 Steel1 M HCl96.81%500 ppm nih.gov

The quinoline moiety possesses inherent fluorescence properties, making it a useful component in the design of fluorescent molecular probes and chemosensors. crimsonpublishers.com These sensors are designed to detect specific analytes, such as metal ions or biologically important molecules, through a change in their fluorescence intensity or color. crimsonpublishers.commdpi.com The hydrazone linkage derived from this compound provides an ideal site for binding to analytes, which can modulate the photophysical properties of the quinoline fluorophore through mechanisms like chelation-enhanced fluorescence (CHEF). rsc.org

The development of selective and sensitive fluorescent probes for detecting metal ions is crucial due to their roles in biological systems and their potential as environmental pollutants. Derivatives of quinoline have been successfully developed as "turn-on" fluorescent sensors for various metal ions.

Aluminum Ion (Al³⁺) : Aluminum is the most abundant metal in the Earth's crust, and overexposure can be toxic. researchgate.net Researchers have designed Schiff base probes derived from quinoline that exhibit high selectivity and sensitivity for Al³⁺. In one study, a quinoline-based probe was virtually non-fluorescent on its own but showed a strong fluorescence emission upon binding with Al³⁺. rsc.org This "turn-on" response was attributed to the chelation-enhanced fluorescence (CHEF) effect. The probe demonstrated a very low detection limit of 7.0 nM and was successfully used for imaging Al³⁺ in living cells. rsc.org

Other Metal Ions : The versatile chelating nature of quinoline hydrazone scaffolds allows for the design of probes for other metal ions as well. For example, a fluorescent probe based on thieno[2,3-b]quinoline-2-carbohydrazide was developed for the sequential detection of In³⁺ and Fe³⁺. scispace.com While specific probes derived from this compound for silver (Ag⁺) are not extensively documented in the provided context, the fundamental principles of probe design suggest that modifications to the hydrazone structure could tune the binding pocket to achieve selectivity for Ag⁺ and other metal ions.

Probe TypeTarget IonResponse TypeDetection Limit (LOD)Citation
Quinoline Schiff Base (TQSB)Al³⁺Fluorescent "turn-on"7.0 nM rsc.org
Methionine-protected gold nanoclusters with Schiff baseAl³⁺Fluorescence enhancement2 pmol L⁻¹ researchgate.net
Thieno[2,3-b]quinoline-2-carbohydrazide derivative (L)In³⁺Fluorescence enhancement1.16 x 10⁻¹⁰ M scispace.com
Thieno[2,3-b]quinoline-2-carbohydrazide derivative (L)Fe³⁺Fluorescence quenching2.03 x 10⁻⁸ M scispace.com

Fluorescent Probes and Sensors

Challenges and Opportunities in this compound Research

Research into this compound and its derivatives presents both significant challenges and promising opportunities, particularly in the context of modern therapeutic needs. The core challenges revolve around overcoming drug resistance and enhancing the safety profiles of these potent compounds. Successfully navigating these hurdles could unlock a new generation of effective therapeutic agents.

Addressing Drug Resistance

The emergence of resistance to existing drugs is a major cause of treatment failure, especially in chemotherapy and infectious diseases. nih.govnih.gov Quinoline derivatives are recognized as a valuable structural motif in the discovery of agents active against various cancers, including those that have developed resistance. nih.gov The structural versatility of the quinoline core, combined with the carbohydrazide (B1668358) functional group, allows for the development of derivatives that can combat resistance through several mechanisms.

One key opportunity lies in designing molecules that target multiple biological pathways or enzymes simultaneously. For instance, quinoline hydrazide/hydrazone derivatives have been shown to act on various bacterial targets, including DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. nih.govresearchgate.net This multi-target approach makes it more difficult for microorganisms to develop resistance compared to single-target agents. researchgate.net

In oncology, a significant mechanism of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. mdpi.com Research has demonstrated that certain quinoline derivatives can inhibit P-gp, thereby reversing the multidrug resistance (MDR) phenotype and restoring the efficacy of co-administered anticancer drugs. mdpi.com The development of this compound analogues as potent P-gp inhibitors represents a significant opportunity to overcome MDR in cancer treatment. mdpi.com

Furthermore, modifying the core structure can lead to compounds that circumvent specific resistance-conferring mutations in target proteins. For example, resistance to quinolone-based antimalarials is a persistent problem, and ongoing research aims to design new derivatives that remain effective against resistant parasite strains. researchgate.net

Minimizing Side Effects

A significant challenge in drug development is minimizing off-target effects that lead to adverse side effects. For quinoline-based compounds, a key opportunity lies in the application of structure-activity relationship (SAR) studies. nih.gov SAR allows researchers to understand how specific structural modifications influence a compound's biological activity and toxicity. By systematically altering the periphery of the this compound scaffold, it is possible to enhance binding affinity for the intended biological target while reducing interactions with other proteins that could cause unwanted effects. nih.gov

Recent studies have shown progress in this area. For example, newly synthesized quinoline-based dihydrazone derivatives have exhibited potent antiproliferative activity against cancer cell lines while showing no obvious cytotoxic activity against normal human liver cells. rsc.org Similarly, certain quinoline-hydrazone hybrids have demonstrated a favorable safety profile against normal mammary gland epithelial cells while being effective against breast cancer cells. rsc.org This selectivity is crucial for developing safer chemotherapeutic agents. The goal is to create derivatives with a high therapeutic index, maximizing efficacy against diseased cells while minimizing harm to healthy ones.

Emerging Trends and Future Research Perspectives

The future of this compound research is being shaped by innovative chemical synthesis techniques and a deeper exploration of its biological potential. These emerging trends are paving the way for the discovery of novel drug candidates with improved properties.

Combinatorial Chemistry Techniques for Library Generation

Combinatorial chemistry has become a vital tool for accelerating the drug discovery process. christopherking.name This approach allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. For this compound, this involves using the core molecule as a scaffold and reacting it with a diverse set of building blocks. kiku.dk

The hydrazide group (-CONHNH₂) is particularly well-suited for this, as it readily reacts with aldehydes and ketones to form hydrazones. christopherking.name By using a variety of substituted aldehydes, a vast library of this compound derivatives can be generated efficiently. kiku.dkresearchgate.net These libraries can then be subjected to high-throughput screening to quickly identify compounds with desired biological activities. Dynamic combinatorial chemistry, which utilizes reversible reactions like hydrazone formation, is an especially powerful technique in this context. kiku.dk

Below is an interactive table illustrating how a small set of building blocks can generate a library of this compound derivatives.

This compound ScaffoldReactant (Aldehyde)Resulting Derivative (Hydrazone)
Q-CONHNH₂BenzaldehydeQ-CONHN=CH-Ph
Q-CONHNH₂4-HydroxybenzaldehydeQ-CONHN=CH-(p-OH)-Ph
Q-CONHNH₂4-NitrobenzaldehydeQ-CONHN=CH-(p-NO₂)-Ph
Q-CONHNH₂Pyridine-4-carboxaldehydeQ-CONHN=CH-(4-pyridyl)

Table represents a simplified combinatorial library generation. "Q" stands for the Quinoline-5-yl moiety.

Exploring New Biological Targets and Mechanisms

While quinoline derivatives are known for their anticancer and antimicrobial properties, current research is uncovering novel biological targets and mechanisms of action for this compound analogues. This expansion into new therapeutic areas is a key future perspective.

In oncology, research is moving beyond general cytotoxicity to more nuanced mechanisms. Derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest, specifically at the G1 phase, through the upregulation of regulatory proteins like p27kip1. nih.gov Some compounds are being investigated for their ability to specifically target and eliminate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for relapse and metastasis, by reducing the expression of markers like CD44. researchgate.net Furthermore, the inhibition of specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, is a promising avenue for targeted cancer therapy. rsc.org

Beyond cancer, the versatility of the quinoline-hydrazide structure is being explored for other diseases. Studies have identified potential applications as:

Antiprion Agents: Structure-activity relationships for quinoline derivatives have shown parallels between antiprion and antimalarial effects, suggesting overlapping molecular targets. nih.gov

Antihyperglycemic Agents: Molecular docking studies have suggested that quinoline-3-carbohydrazide derivatives can act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for managing insulin resistance in type 2 diabetes. researchgate.net

Antioxidants: Certain quinoline-3-carbohydrazide derivatives have shown potent antioxidant activity, with the ability to scavenge harmful free radicals. nih.govresearchgate.net

This exploration of diverse biological targets highlights the immense potential of the this compound scaffold as a foundation for developing novel therapeutics for a wide range of human diseases.

Q & A

Q. How to address discrepancies in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Replicate reactions using controlled atmosphere (e.g., N₂ glovebox) to exclude oxygen/moisture. Compare yields under DoE (Design of Experiments) -optimized conditions. Publish negative results to counter publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.